

Application of Conduritol B Epoxide in activity-based protein profiling.

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Compound of Interest

Compound Name: Conduritol B Epoxide

Cat. No.: B1669310

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Application of Conduritol B Epoxide in Activity-Based Protein Profiling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible, mechanism-based inhibitor of β -glucosidases, most notably human glucocerebrosidase (GBA).[1][2][3][4] This property has led to its widespread use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency, and for studying the link between GBA mutations and Parkinson's disease.[1][2][3][4] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems.[5][6] The application of CBE in a competitive ABPP format allows for the precise determination of its target engagement, selectivity, and the identification of potential off-targets.[1][2]

This document provides detailed application notes and protocols for the use of **Conduritol B Epoxide** in activity-based protein profiling experiments, aimed at researchers, scientists, and professionals in drug development.

Principle of Competitive Activity-Based Protein Profiling with CBE

Competitive ABPP with CBE is employed to determine the in vivo and in vitro target occupancy of this inhibitor. The fundamental principle involves the pre-incubation of a biological sample (e.g., cell lysates, tissues, or whole organisms) with CBE. This allows CBE to covalently bind to the active site of its target enzymes, primarily GBA. Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., retaining β -glucosidases) is introduced. This ABP is typically tagged with a reporter group, such as a fluorophore or biotin, for detection and quantification.

The extent to which the ABP can label its targets is inversely proportional to the occupancy by CBE. If CBE has bound to the active site of an enzyme, the ABP will be unable to bind. This reduction in ABP labeling, often visualized and quantified by techniques like SDS-PAGE and fluorescence scanning, serves as a direct measure of CBE's engagement with its target proteins. By using varying concentrations of CBE, one can determine its potency (e.g., IC₅₀) for specific enzymes within a complex proteome.^{[1][2]}

Key Reagents and Equipment

- **Conduritol B Epoxide (CBE):** A selective and irreversible inhibitor of β -glucosidases.^[7]
- **Activity-Based Probes (ABPs):** Fluorescently-tagged probes for retaining β -glucosidases are required. Examples include cyclophellitol-epoxide or cyclophellitol-aziridine probes conjugated to fluorophores like BODIPY or Cy5.^{[1][8][9]}
- **Cell Lines or Animal Models:** Human cell lines (e.g., fibroblasts, HEK293T) or animal models (e.g., zebrafish, mice) are used for in vivo studies.^{[1][2]}
- **Standard Laboratory Equipment:** Includes equipment for cell culture, protein extraction, SDS-PAGE, fluorescence gel scanning, and western blotting.

Experimental Protocols

Protocol 1: In Vitro Competitive ABPP in Cell Lysates

This protocol details the assessment of CBE's inhibitory activity on target enzymes in a cell lysate.

1. Preparation of Cell Lysates:

- Culture human fibroblasts or other suitable cells to confluence.
- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in an appropriate lysis buffer (e.g., potassium phosphate buffer) on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Competitive Inhibition with CBE:

- Dilute the cell lysate to a final protein concentration of 0.5-1.0 mg/mL in the lysis buffer.
- Prepare a serial dilution of CBE in a suitable solvent (e.g., DMSO).
- Pre-incubate aliquots of the cell lysate with varying concentrations of CBE (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

3. Labeling with Activity-Based Probe:

- Following the pre-incubation with CBE, add a fluorescently-tagged ABP (e.g., a final concentration of 50-500 nM) to each lysate sample.
- Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow the ABP to label the remaining active enzymes.

4. Analysis of Protein Labeling:

- Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
- Quantify the fluorescence intensity of the bands corresponding to the target enzymes (e.g., GBA, GBA2).
- Plot the remaining ABP labeling as a function of CBE concentration to determine the IC₅₀ value.

Protocol 2: In Vivo Target Engagement in Cultured Cells

This protocol describes how to assess the target engagement of CBE in living cells.

1. Treatment of Cells with CBE:

- Plate cells and grow to confluence.
- Treat the cells with varying concentrations of CBE (or vehicle control) in the cell culture medium. The treatment duration can vary (e.g., 2, 24, or 72 hours).^[1]

2. Cell Lysis and Protein Extraction:

- After treatment, wash the cells with PBS and harvest them.
- Prepare cell lysates as described in Protocol 1.

3. ABP Labeling and Analysis:

- Incubate the lysates from the CBE-treated cells with a fluorescently-tagged ABP.
- Analyze the protein labeling by SDS-PAGE and fluorescence scanning as described in Protocol 1. The reduction in fluorescence compared to the vehicle-treated control indicates the in vivo target engagement of CBE.

Protocol 3: Enzymatic Activity Assay

This protocol can be run in parallel with the ABPP experiments to validate the inhibition of enzyme activity.

1. Sample Preparation:

- Use the same cell lysates prepared for the ABPP experiments (from either in vitro or in vivo inhibition with CBE).

2. Enzymatic Reaction:

- To each lysate sample, add a fluorogenic substrate specific for the enzyme of interest (e.g., 4-methylumbelliferyl- β -D-glucopyranoside for β -glucosidases).
- Incubate the reaction at 37°C for a defined period.

3. Measurement of Activity:

- Stop the reaction by adding a stop buffer (e.g., 1 M NaOH-glycine, pH 10.3).
- Measure the fluorescence of the liberated fluorophore (e.g., 4-methylumbelliferone) using a fluorimeter.
- Calculate the residual enzyme activity relative to the vehicle-treated control.

Quantitative Data Summary

The following tables summarize the reported IC₅₀ values for **Conduritol B Epoxide** against various glycosidases, as determined by competitive ABPP and enzymatic assays.

Table 1: Apparent IC₅₀ Values of CBE in Cultured Human Fibroblasts (24h in vivo treatment)^[1]

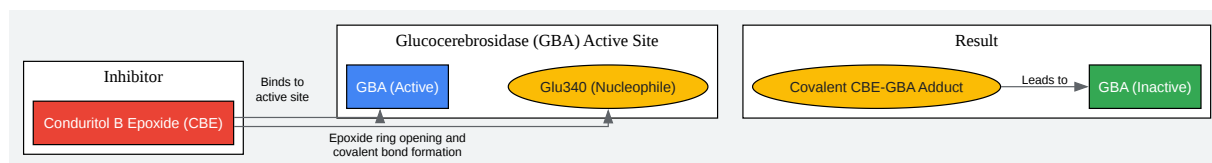
Enzyme	Competitive ABPP IC ₅₀ (μM)	Enzymatic Assay IC ₅₀ (μM)
GBA	0.8	1.2
GBA2	2100	>10000
GAA	>10000	>10000
GANAB	>10000	>10000
GUSB	>10000	>10000

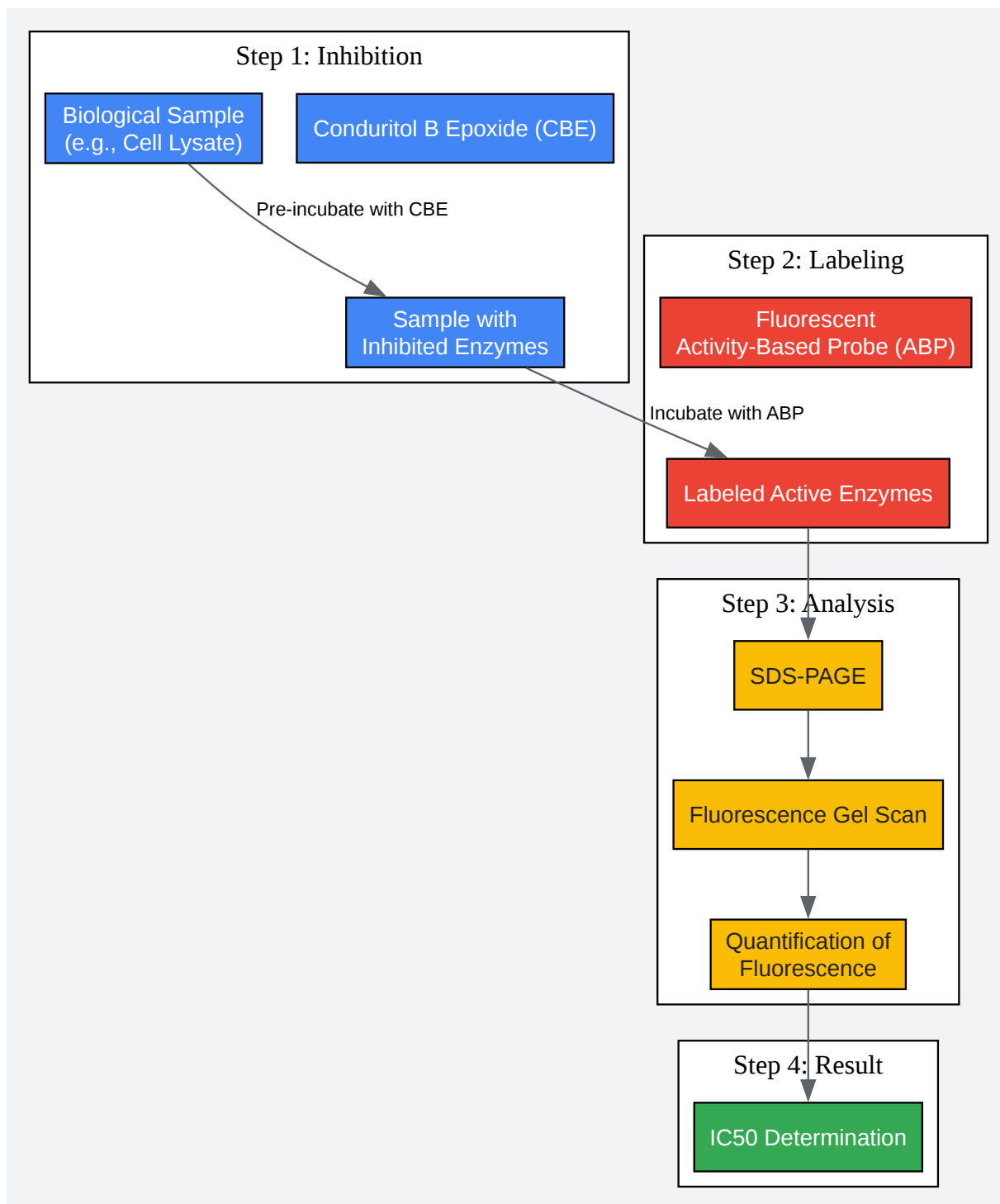
Table 2: Apparent IC₅₀ Values of CBE in Zebrafish Larvae (5-day in vivo treatment)^[1]

Enzyme	Competitive ABPP IC ₅₀ (μM)	Enzymatic Assay IC ₅₀ (μM)
GBA	1.6	2.1
GBA2	160	170
GAA	200	160
GANAB	>1000	>1000
GUSB	>1000	>1000

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.





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